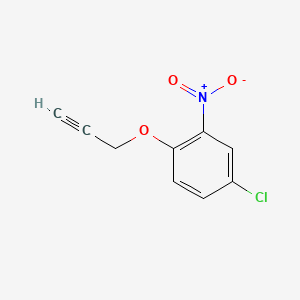

Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)-

Description

Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- (molecular formula: C₉H₅ClNO₃, molecular weight: 211.45 g/mol) is a substituted aromatic compound featuring three distinct functional groups:

- 4-Chloro (Cl): A halogen substituent with electron-withdrawing inductive effects, directing electrophilic substitution to the meta position.

- 2-Nitro (NO₂): A strongly electron-withdrawing group, further deactivating the benzene ring and favoring meta-directed reactivity.

This compound is structurally related to agrochemicals like mandipropamid, where a 2-propynyloxy group enhances fungicidal activity by enabling cross-linking or binding to biological targets . It also finds relevance in polymer chemistry as a cross-linking agent, as demonstrated in poly(methyl methacrylate) (PMMA) systems .

Properties

IUPAC Name |

4-chloro-2-nitro-1-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h1,3-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBMNHUQBBSTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158139 | |

| Record name | 4-Chloro-2-nitro-1-(2-propynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13350-16-8 | |

| Record name | Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013350168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC310192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitro-1-(2-propynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitro-1-prop-2-ynoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTB6TF6Y8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- involves multiple steps, starting from benzene. The general synthetic route includes:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.

Chlorination: The nitrated benzene undergoes chlorination using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce the chlorine atom.

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: The nitro group in Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products:

Scientific Research Applications

Biochemical Applications

Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- is utilized in biochemical research primarily for its role as a synergist in insecticides . Its structural properties allow it to enhance the effectiveness of other chemical agents, making it valuable in agricultural applications to increase pest control efficiency .

Case Study: Insecticide Synergy

Research indicates that compounds like benzene derivatives can act as synergists in carbamate insecticides, improving their efficacy against pests while potentially reducing the required dosage . This application is critical in developing sustainable agricultural practices that minimize chemical usage while maximizing effectiveness.

Toxicological Research

The toxicological profile of benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- has been investigated due to its potential health impacts. Studies have shown that the compound can undergo metabolic activation leading to the formation of reactive intermediates that may interact with DNA and induce mutagenic effects .

Toxicokinetics

A study involving the toxicokinetics of related nitroaniline compounds revealed rapid absorption and metabolism in biological systems, with significant excretion of metabolites within hours post-administration. This rapid clearance suggests a low likelihood of bioaccumulation but raises concerns about acute toxicity and potential long-term effects due to metabolic byproducts .

Industrial Applications

In addition to its agricultural uses, benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- serves as an intermediate in the synthesis of various chemical compounds. Its unique chemical structure allows it to be employed in producing specialty chemicals and pharmaceuticals.

Synthesis Pathways

The compound can be synthesized through various methods involving chlorination and nitration processes followed by etherification. These synthetic pathways are crucial for developing new materials with specific properties tailored for industrial applications .

Regulatory Considerations

Due to its potential toxicity and environmental impact, benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- is subject to regulatory scrutiny. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted assessments to evaluate its health risks and environmental effects, emphasizing the need for proper handling and usage guidelines in industrial settings .

Mechanism of Action

The mechanism of action of Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the propynyloxy group can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert biological effects. The specific molecular pathways involved depend on the context of its application, such as its use as an antimicrobial agent or a chemical intermediate .

Comparison with Similar Compounds

Substituent Configuration and Reactivity

Key Observations :

- The nitro group in the target compound significantly increases electrophilic substitution resistance compared to non-nitro analogs like .

- The propynyloxy group distinguishes the target compound from sulfone or phenylethyl derivatives, enabling unique applications in polymer cross-linking or agrochemical synthesis .

Physical Properties

| Compound Name | Boiling Point (K) | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | Est. 420–440 | 211.45 |

| 4-Fluoro-1-methyl-2-nitrobenzene | 411.5–411.7 | 169.56 |

| 1-Bromo-4-chloro-2-methylbenzene | 372.0–372.2 | 205.47 |

Analysis :

Key Insight :

- The propynyloxy group is critical for cross-linking in polymers and enhancing agrochemical bioactivity, absent in non-alkyne analogs .

Biological Activity

Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- is an organic compound characterized by its unique structure, which includes a chloro, nitro, and propynyloxy group attached to a benzene ring. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activity and interactions with various biomolecules.

Chemical Structure and Properties

- IUPAC Name : Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)-

- Molecular Formula : C10H8ClN2O3

- Molecular Weight : 232.63 g/mol

The biological activity of Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- is primarily linked to its ability to interact with biomolecules through various mechanisms:

- Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and DNA.

- Enzyme Inhibition : The chloro and propynyloxy groups may influence the binding affinity of the compound to specific enzymes, potentially inhibiting their activity.

- Oxidative Stress Induction : Metabolites formed during the metabolism of this compound may generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Toxicological Profile

Research indicates that Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- exhibits moderate acute toxicity. The median lethal dose (LD50) values in animal studies suggest careful handling is required due to potential adverse effects.

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in rodents |

| Genotoxicity | Potential mutagenic effects indicated |

| Carcinogenicity | Limited data; requires further investigation |

Case Studies and Research Findings

- Case Study on Mutagenicity : A study conducted on the mutagenic potential of Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- demonstrated that while it exhibited some mutagenic properties in vitro, results varied significantly based on experimental conditions.

- Metabolism Studies : In a toxicokinetic study using radiolabeled compounds, it was found that the compound was rapidly absorbed and metabolized in rats, with metabolites detected in urine but not in bile or feces. This suggests efficient excretion pathways and low bioaccumulation potential.

- Environmental Impact Assessment : Investigations into the environmental persistence of this compound indicate that it degrades relatively quickly under aerobic conditions, reducing long-term ecological risks.

Q & A

Q. What advanced techniques address challenges in quantifying trace impurities or isomers?

- Methods :

- HPLC-MS/MS : Detect isomers (e.g., ortho vs. para substitution) with chiral columns.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.

- Example : A minor impurity at R = 12.3 min in HPLC could be a regioisomer of the propynyloxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.